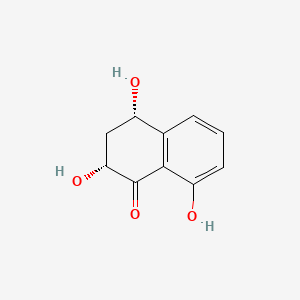

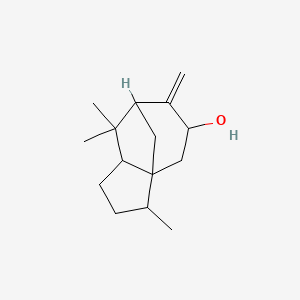

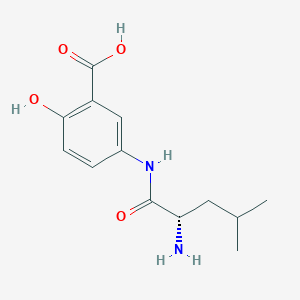

![molecular formula C19H24O2 B1202915 (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one CAS No. 4075-12-1](/img/structure/B1202915.png)

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

Overview

Description

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one is a steroidal compound with significant interest in various scientific fields. It is known for its unique structure and potential applications in chemistry, biology, and medicine. This compound is characterized by its three double bonds in the androstane skeleton and a hydroxyl group at the 17th position.

Preparation Methods

The synthesis of (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one involves several steps, starting from dehydroepiandrosterone (DHEA). One common synthetic route includes the reaction of DHEA with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dioxane to form 1,4,6-Androstatrien-3,17-dione. This intermediate is then reacted with 30% hydrogen peroxide and 5% sodium hydroxide in methanol to yield 1alpha,2alpha-epoxy-4,6-androstadien-3,17-dione. Subsequent stereoselective reduction with sodium borohydride produces 1alpha,2alpha-epoxy-4,6-androstadien-3beta,17beta-diol, which can be further modified to obtain the desired compound .

Industrial production methods often involve microbial transformation processes. For example, engineered Mycobacterium strains can convert phytosterols into steroidal intermediates, which can then be chemically modified to produce this compound .

Chemical Reactions Analysis

Scientific Research Applications

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various steroidal compounds and intermediates.

Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Industry: The compound is used in the production of steroidal drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the aromatization of androgens to estrogens, a process catalyzed by the enzyme aromatase. This inhibition can lead to reduced estrogen levels, which is beneficial in conditions like estrogen-dependent cancers .

Comparison with Similar Compounds

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one can be compared with other similar compounds such as:

1,4,6-Androstatrien-3,17-dione: This compound is an intermediate in the synthesis of this compound and shares similar structural features.

4,6-Androstadien-3beta,17beta-diol: Another related compound that undergoes similar chemical reactions and has comparable biological activities.

17-OXO-D-HOMO-1,4,6-Androstatrien-3,17-dione: This compound has a similar structure and is used in similar research applications.

This compound stands out due to its specific hydroxyl group at the 17th position, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-17,21H,5-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFQJPRCLLMHRT-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961166 | |

| Record name | 17-Hydroxyandrosta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4075-12-1 | |

| Record name | 1,4,6-Androstatrien-3-one-17beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyandrosta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

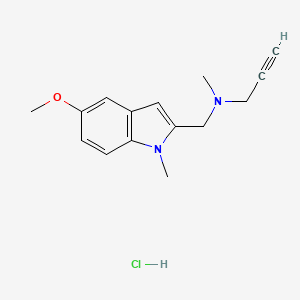

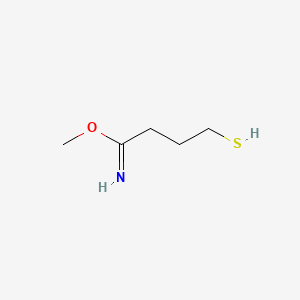

![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)

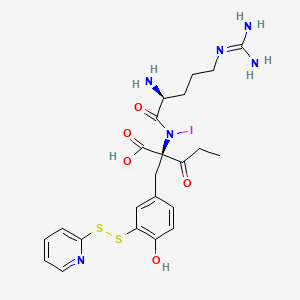

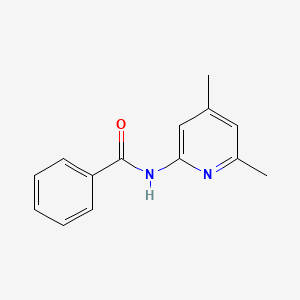

![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

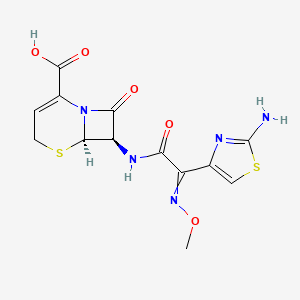

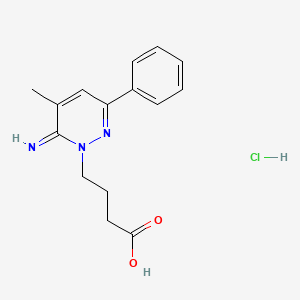

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)